molecular formula C18H16ClN3O2 B5064997 N-(4-chlorophenyl)-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide

N-(4-chlorophenyl)-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide

Cat. No. B5064997
M. Wt: 341.8 g/mol
InChI Key: QWMNGZVYFIXETH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions that include the formation of pyrimidine rings through cyclocondensation, the incorporation of chlorophenyl groups, and modifications to introduce various substituents for enhanced biological activity. For instance, Akbari et al. (2008) synthesized similar tetrahydropyrimidine derivatives by reacting N-(4-chlorophenyl)-3-oxobutanamide with thiourea and aromatic aldehydes, demonstrating the versatility of pyrimidine synthesis in generating compounds with potential biological activity (Akbari et al., 2008).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is critical in determining their chemical and biological properties. Studies like those by Trilleras et al. (2009) on isostructural pyrimidine compounds have shown how variations in substituents affect the electronic structure and hydrogen bonding, crucial for understanding the behavior of "N-(4-chlorophenyl)-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide" at the molecular level (Trilleras et al., 2009).

Mechanism of Action

If the compound has a biological activity, the mechanism of action would involve understanding how the compound interacts with biological systems. This could involve binding to specific proteins or other biomolecules, and the biochemical pathways it affects .

Safety and Hazards

This involves understanding the toxicological properties of the compound. This can include its LD50 (the dose at which it is lethal to 50% of a population), its potential for causing irritation or sensitization, and its environmental impact .

Future Directions

This involves predicting or proposing future research directions. This could involve suggesting modifications to the compound to improve its properties or suggesting new reactions or syntheses to explore .

properties

IUPAC Name

N-(4-chlorophenyl)-6-methyl-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O2/c1-11-15(17(23)21-14-9-7-13(19)8-10-14)16(22-18(24)20-11)12-5-3-2-4-6-12/h2-10,16H,1H3,(H,21,23)(H2,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWMNGZVYFIXETH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide

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